N-(3,5-dichlorophenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide

Medicinal Chemistry Structure-Activity Relationship Bradykinin B1 Antagonism

This exact CAS 451481-20-2 structure features the 3,5-dichlorophenyl substitution pattern specified in Richter Gedeon patents (US 8,481,527 B2) for achieving B1/B2 bradykinin receptor selectivity. Generic substitution with analogs bearing different anilide groups (e.g., 4-ethoxy or 4-trifluoromethyl variants) abolishes receptor discrimination, making procurement of the exact CAS number essential for reproducible pharmacology. Deploy as a validated probe in recombinant B1 receptor functional assays, CB2 [35S]GTPγS binding studies, and h-NTPDase isoform screening. Drug-like properties (MW 467, XLogP3 5.0) support IP and oral dosing in rodent pain models.

Molecular Formula C21H17Cl2FN2O3S
Molecular Weight 467.34
CAS No. 451481-20-2
Cat. No. B3005483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dichlorophenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide
CAS451481-20-2
Molecular FormulaC21H17Cl2FN2O3S
Molecular Weight467.34
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC(=CC(=C3)Cl)Cl
InChIInChI=1S/C21H17Cl2FN2O3S/c22-15-10-16(23)12-17(11-15)26-21(27)19-13-18(6-7-20(19)24)30(28,29)25-9-8-14-4-2-1-3-5-14/h1-7,10-13,25H,8-9H2,(H,26,27)
InChIKeyAEMXMCHMYJVFBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,5-Dichlorophenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide (CAS 451481-20-2): Chemical Identity and Research-Grade Procurement


N-(3,5-dichlorophenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide (CAS 451481-20-2) is a synthetic sulfamoylbenzamide derivative with the molecular formula C21H17Cl2FN2O3S and a molecular weight of 467.34 g/mol [1]. It features a 2-fluorobenzamide core linked via a sulfamoyl bridge to a phenethylamine moiety and substituted with a 3,5-dichlorophenyl group on the amide nitrogen . This compound belongs to the phenylsulfamoyl benzamide class, which has been extensively characterized in the patent and primary literature as a scaffold for selective bradykinin B1 receptor antagonists [2] and CB2 cannabinoid receptor ligands [3]. The compound is available from research chemical suppliers at typical purities of ≥95% [1].

Why N-(3,5-Dichlorophenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide Cannot Be Replaced by Generic Sulfamoylbenzamide Analogs


Within the phenylsulfamoyl benzamide class, small structural modifications produce large shifts in receptor selectivity, target engagement, and functional activity. The patent literature explicitly demonstrates that bradykinin B1 receptor affinity and B1/B2 selectivity are exquisitely sensitive to the nature of the N-aryl substituent on the benzamide and the sulfamoyl N-substituent, with changes in halogenation pattern or alkyl chain length capable of abolishing activity [1]. Similarly, in the sulfamoylbenzamide CB2 agonist series, the specific dichlorophenyl substitution pattern directly influences cannabinoid receptor binding affinity and functional selectivity, with certain analogs achieving over 120-fold CB2/CB1 selectivity while close congeners exhibit substantially reduced discrimination [2]. Consequently, generic interchange of N-(3,5-dichlorophenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide with analogs bearing different anilide substituents (e.g., 4-ethoxy, 4-trifluoromethyl, or 4-bromo-2-fluorophenyl variants) cannot be expected to preserve pharmacological profile, making procurement of the exact CAS 451481-20-2 structure essential for reproducible research outcomes [1].

N-(3,5-Dichlorophenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide: Quantitative Differentiation Evidence for Scientific Procurement


Structural Differentiation from the Closest 2-Fluoro-5-(N-phenethylsulfamoyl)benzamide Congeners

The target compound's 3,5-dichlorophenyl anilide substitution distinguishes it from the closest commercially available analogs in the 2-fluoro-5-(N-phenethylsulfamoyl)benzamide series. The 4-ethoxy analog (CAS 451506-61-9, molecular formula C23H23FN2O4S, MW 442.51) replaces the two electron-withdrawing chlorine atoms with a single electron-donating ethoxy group, fundamentally altering the electronic character and hydrogen-bonding capacity of the anilide ring [1]. The 4-trifluoromethyl analog (MW ~478.49) introduces a strongly electron-withdrawing CF3 group at the para position rather than the meta-dichloro pattern . In the Richter Gedeon bradykinin B1 antagonist patent series, the 3,5-dichloro substitution pattern on the anilide ring is explicitly claimed as a preferred embodiment for achieving high B1 receptor affinity and selectivity over B2, with the inventors noting that halogen substitution at both meta positions contributes to optimal receptor complementarity [2].

Medicinal Chemistry Structure-Activity Relationship Bradykinin B1 Antagonism

Class-Level Bradykinin B1 Receptor Antagonist Potency: Nanomolar Affinity and B1/B2 Selectivity

The phenylsulfamoyl benzamide class to which the target compound belongs has been demonstrated to produce selective, functional bradykinin B1 receptor antagonists with low nanomolar affinity and oral bioavailability in animals [1]. The core patent family (US 8,481,527, EP 2,076,491 B1, US 2010/0105686) explicitly claims that compounds within this structural class 'have high affinity for bradykinin B1 receptors and selectivity over bradykinin B2 receptors,' with the inventors emphasizing that 'the selectivity is particularly important as the undesired side effects of the compounds are much less pronounced' compared to non-selective kinin receptor antagonists [2]. Notably, the 2-alkylamino-5-sulfamoylbenzamide core—closely related to the target compound's 2-fluoro-5-(N-phenethylsulfamoyl)benzamide scaffold—yielded optimized derivatives with nanomolar B1 antagonism (compounds 18-25 series) and demonstrated oral activity in rodent inflammatory hyperalgesia models [1]. The target compound incorporates the key structural features identified in the SAR optimization: an ortho-substituted benzamide core, a sulfamoyl linker with an N-phenethyl substituent, and a meta-disubstituted anilide ring [3].

Bradykinin B1 Receptor Inflammatory Pain GPCR Pharmacology

Sulfamoylbenzamide Class Activity at Cannabinoid CB2 Receptors: 120-Fold Functional Selectivity Over CB1

The sulfamoylbenzamide scaffold, which forms the core of the target compound, has been independently validated as a cannabinoid CB2 receptor ligand series by Adolor Corporation researchers. Worm et al. (2008) identified sulfamoyl benzamides as a novel class of CB2 cannabinoid receptor ligands, with compound 27 achieving 120-fold functional selectivity for CB2 over CB1 receptors, and demonstrating robust antiallodynic activity in rodent models of postoperative and neuropathic pain without traditional cannabinergic CNS side effects [1]. Subsequent optimization by Sellitto et al. (2010) improved in vitro metabolic stability while retaining high CB2 potency and selectivity [2]. The target compound (CAS 451481-20-2) shares the core sulfamoylbenzamide pharmacophore with these validated CB2 ligands, and its 3,5-dichlorophenyl substitution may confer distinct CB2 binding kinetics or metabolic stability compared to the published analogs [1].

Cannabinoid CB2 Receptor Pain Pharmacology Immunomodulation

Sulfamoylbenzamide Class Activity at h-NTPDases: Sub-Micromolar Selective Enzyme Inhibition for Thrombosis and Inflammation Research

Sulfamoyl-benzamide derivatives have been identified as selective inhibitors of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), a family of enzymes implicated in thrombosis, diabetes, inflammation, and cancer [1]. Compound 3i demonstrated the most potent inhibition of h-NTPDase1 with an IC50 of 2.88 ± 0.13 μM, while compound 2d (2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid) achieved selective h-NTPDase8 inhibition with an IC50 of 0.28 ± 0.07 μM [1]. The target compound (CAS 451481-20-2) incorporates the characteristic sulfamoylbenzamide scaffold of this inhibitor class, and its distinct 3,5-dichlorophenyl and 2-fluoro substituents may confer unique h-NTPDase subtype selectivity relative to the published analogs [1].

Ectonucleotidase Inhibition h-NTPDase Thrombosis Research

Drug-Like Physicochemical Profile Favorable for Oral Bioavailability Optimization

The target compound (CAS 451481-20-2) satisfies Lipinski's Rule of Five criteria for drug-likeness: molecular weight 467.34 (<500), XLogP3 of 5.0 (at the threshold of ≤5), 2 hydrogen bond donors (<5), and 5 hydrogen bond acceptors (<10) [1]. Its rotatable bond count of 7 and topological polar surface area (estimated ~84 Ų) place it within the favorable range for oral absorption. Compared to the structurally related bradykinin B1 clinical candidate SSR240612 (MW ~604, a dihydroquinoxalinone chemotype), the target compound offers a substantially lower molecular weight and reduced complexity, which are advantageous for synthetic tractability and analog generation [2]. The 2-fluoro substituent on the benzamide ring is a well-precedented metabolic blocking strategy that can reduce oxidative metabolism at the ortho position relative to non-fluorinated analogs [3].

Drug-Likeness ADME Properties Lead Optimization

Multi-Target Pharmacological Potential: Convergent Evidence Across Three Distinct Therapeutic Target Families

The sulfamoylbenzamide chemotype, to which the target compound belongs, has demonstrated convergent biological activity across three mechanistically distinct target families: (1) bradykinin B1 receptor antagonism (GPCR, inflammatory pain) [1], (2) cannabinoid CB2 receptor agonism (GPCR, immunomodulatory analgesia) [2], and (3) h-NTPDase enzyme inhibition (ectonucleotidase, thrombosis/inflammation) [3]. Additionally, a structurally related sulfamoylbenzamide series has shown selective Cathepsin D inhibition over Plasmepsin-II [4]. This multi-target engagement profile is a distinctive feature of the sulfamoylbenzamide scaffold and is not observed with most alternative chemotypes in any single one of these target families. The target compound (CAS 451481-20-2) may therefore serve as a versatile chemical probe for exploring polypharmacology or for screening against multiple target panels. In contrast, single-target optimized comparators (e.g., SSR240612 for B1 only, or CP-55,940 for CB1/CB2 only) lack this breadth of potential activity [5].

Polypharmacology Target Profiling Chemical Probe Development

N-(3,5-Dichlorophenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide: Recommended Research and Industrial Application Scenarios


Bradykinin B1 Receptor Antagonist Screening and Inflammatory Pain Target Validation

Procure CAS 451481-20-2 for use as a structurally defined phenylsulfamoyl benzamide probe in recombinant human bradykinin B1 receptor binding and functional assays (calcium mobilization, IP3 accumulation). The compound's 3,5-dichlorophenyl substitution pattern is a preferred embodiment in the Richter Gedeon patent family (US 8,481,527 B2, EP 2,076,491 B1) for achieving B1/B2 selectivity [1]. Use in parallel with B2-selective controls (e.g., icatibant) to establish B1-dependent pharmacology in cellular models of inflammatory hyperalgesia. The sulfamoylbenzamide class has demonstrated oral bioavailability in rodent models, making this compound suitable as a starting point for PK/PD correlation studies [2].

CB2 Cannabinoid Receptor Agonist Profiling and Neuropathic Pain Model Development

Deploy CAS 451481-20-2 in CB2 receptor functional assays ([35S]GTPγS binding) alongside the published sulfamoylbenzamide CB2 ligands (e.g., compound 27 from Worm et al. 2008) to determine how the 3,5-dichlorophenyl substitution modulates CB2 potency, efficacy, and CB2/CB1 selectivity [1]. Test in rodent models of postoperative pain (Brennan model) and neuropathic pain (spinal nerve ligation) at doses informed by the Adolor CB2 program to evaluate antiallodynic efficacy and CNS side effect profile. The compound's drug-like physicochemical properties (MW 467, XLogP3 5.0) support intraperitoneal and oral dosing regimens [2].

h-NTPDase Isoform Selectivity Profiling for Thrombosis and Vascular Inflammation Research

Screen CAS 451481-20-2 against recombinant h-NTPDase isoforms 1, 2, 3, and 8 using malachite green phosphate detection assays to establish its isoform selectivity fingerprint [1]. Compare inhibition constants with published sulfamoylbenzamide inhibitors (compound 2d, h-NTPDase8 IC50 = 0.28 μM; compound 3i, h-NTPDase1 IC50 = 2.88 μM) to determine whether the 3,5-dichlorophenyl and 2-fluoro modifications confer enhanced potency or altered subtype selectivity [1]. The small-molecule nature of the compound enables cell-based thrombosis and platelet aggregation assays where antibody or nucleotide-based inhibitors are unsuitable.

Multi-Target Chemical Probe Development for Polypharmacological Inflammation Research

Utilize CAS 451481-20-2 as a core scaffold for systematic SAR exploration across the three target families (B1 receptor, CB2 receptor, h-NTPDases) for which the sulfamoylbenzamide chemotype shows convergent activity [1][2][3]. Profile the compound in broad-panel GPCR screens and enzyme inhibition panels to identify additional off-target activities. The 3,5-dichlorophenyl substitution, 2-fluoro group, and N-phenethylsulfamoyl moiety each provide handle points for parallel chemical modification, enabling rapid analog generation for multi-parameter optimization of potency, selectivity, and pharmacokinetic properties.

Quote Request

Request a Quote for N-(3,5-dichlorophenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.